![molecular formula C18H15N3O2 B12519808 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 698977-52-5](/img/structure/B12519808.png)
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic compound featuring an imidazole ring, a benzoxazole ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and benzoxazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the benzoxazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the imidazole and benzoxazole rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
作用機序
The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and benzoxazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and benzoxazole derivatives, such as:
Uniqueness
What sets 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one apart is the combination of both imidazole and benzoxazole rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
698977-52-5 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
6-[imidazol-1-yl(phenyl)methyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-20-15-8-7-14(11-16(15)23-18(20)22)17(21-10-9-19-12-21)13-5-3-2-4-6-13/h2-12,17H,1H3 |
InChIキー |
FDBXXAUNHZJNFS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
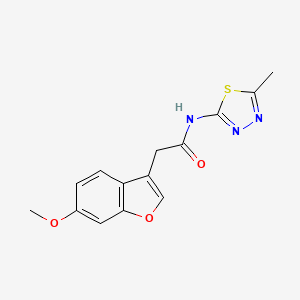
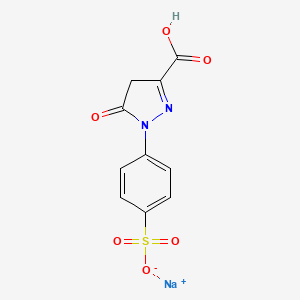
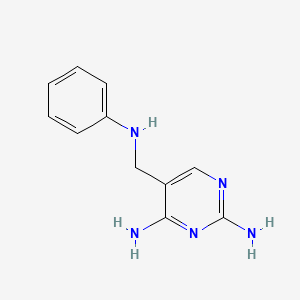
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
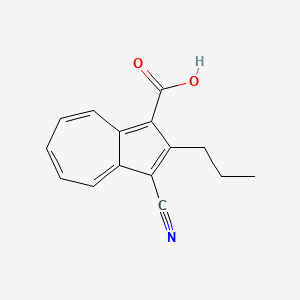
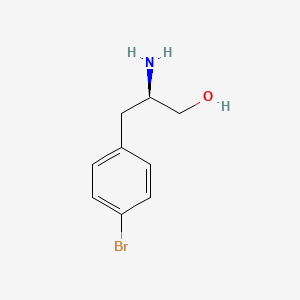
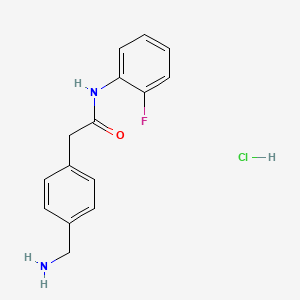
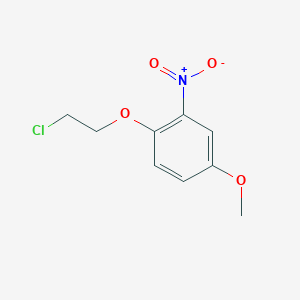
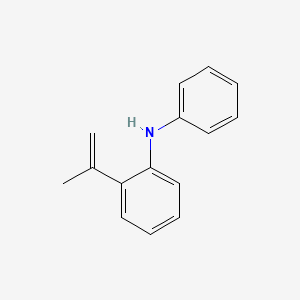
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
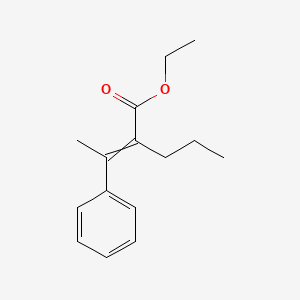
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)

